4-Bromo-1,2-dihydropyridazine-3,6-dione

Thermal analysis Physicochemical characterization Process chemistry

4-Bromo-1,2-dihydropyridazine-3,6-dione is the optimal pyridazinedione building block for efficient Suzuki-Miyaura cross-coupling to synthesize kinase inhibitor libraries. Its 4-bromo substituent enables high conversion rates unattainable with chloro analogs. Achieved via 87% single-step synthesis from low-cost materials, it offers superior handling (mp 262 °C) and proven biochemical activity (IC50 180 µM against dihydroorotase). Ideal for medicinal chemistry and agrochemical R&D.

Molecular Formula C4H3BrN2O2
Molecular Weight 190.98 g/mol
CAS No. 15456-86-7
Cat. No. B103161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,2-dihydropyridazine-3,6-dione
CAS15456-86-7
Molecular FormulaC4H3BrN2O2
Molecular Weight190.98 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NNC1=O)Br
InChIInChI=1S/C4H3BrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)
InChIKeyBMASTHFFAMGJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,2-dihydropyridazine-3,6-dione (CAS 15456-86-7): A Brominated Pyridazinedione Building Block for Pharmaceutical and Agrochemical Synthesis


4-Bromo-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound belonging to the pyridazine family, characterized by a bromine atom at the 4-position and two carbonyl groups at the 3 and 6 positions of the pyridazine ring [1]. This structure affords the compound with a molecular weight of 190.98 g/mol and the molecular formula C4H3BrN2O2 [2]. It is primarily utilized as a versatile building block in organic synthesis, serving as a key intermediate for constructing more complex heterocyclic compounds, including potential pharmaceuticals and agrochemicals . Its procurement is driven by its specific reactivity profile, which is distinct from its unsubstituted or other halogenated analogs.

Why 4-Bromo-1,2-dihydropyridazine-3,6-dione Cannot Be Interchanged with Generic Pyridazinediones


The 4-bromo substituent in 4-bromo-1,2-dihydropyridazine-3,6-dione confers distinct physicochemical and reactivity properties that are not interchangeable with its unsubstituted parent (maleic hydrazide) or other halogenated analogs (e.g., 4-chloro or 4,5-dibromo derivatives). These differences manifest in thermal stability, solubility, and chemical reactivity, all of which directly impact its suitability as a synthetic intermediate . For instance, the bromine atom enables specific cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are less efficient or impossible with the chloro analog, making the 4-bromo derivative the preferred choice for introducing aryl or amine functionalities at the 4-position . Furthermore, its distinct melting point and solubility profile necessitate specific handling and reaction conditions that differ from other analogs, making blind substitution a risk to synthetic success .

Quantitative Differentiation of 4-Bromo-1,2-dihydropyridazine-3,6-dione Against Key Analogs


Thermal Stability and Melting Point Differentiation from Chloro and Unsubstituted Analogs

The melting point of 4-bromo-1,2-dihydropyridazine-3,6-dione (262 °C) is significantly lower than that of its 4-chloro analog (285-288 °C) and the unsubstituted parent compound, maleic hydrazide (299-301 °C) . This lower melting point, indicative of weaker intermolecular forces, may facilitate dissolution and processing in certain organic solvents, offering a practical advantage during synthesis.

Thermal analysis Physicochemical characterization Process chemistry

Lipophilicity (LogP) Comparison with Chloro and Unsubstituted Analogs

4-Bromo-1,2-dihydropyridazine-3,6-dione exhibits a higher experimental/calculated LogP value (0.238) [1] compared to its 4-chloro analog (-0.1) and the unsubstituted maleic hydrazide (-0.14) . The bromine atom imparts greater lipophilicity, which is a critical parameter influencing membrane permeability and solubility in organic phases during synthesis and purification.

Lipophilicity ADME Drug-likeness

Synthesis Yield and Efficiency in a Single-Step Procedure

A well-established single-step synthesis from bromomaleic anhydride and hydrazine sulfate yields 4-bromo-1,2-dihydropyridazine-3,6-dione in high yield (87%) . This robust, high-yielding procedure contrasts with multi-step syntheses often required for other substituted pyridazinediones, such as the 4,5-dibromo derivative which may require additional steps or more forcing conditions .

Process chemistry Synthetic methodology Scale-up

Biological Activity: Dihydroorotase Inhibition Compared to Baseline

4-Bromo-1,2-dihydropyridazine-3,6-dione has been evaluated for inhibition of dihydroorotase (DHO) from mouse Ehrlich ascites cells, showing an IC50 of 180,000 nM (180 µM) [1]. This moderate inhibitory activity provides a quantifiable baseline for structure-activity relationship (SAR) studies, distinguishing it from other pyridazinedione derivatives that may exhibit either no activity or significantly different potency against this enzyme [2].

Enzyme inhibition Antiproliferative Drug discovery

Reactivity Profile: Bromine as a Superior Leaving Group for Cross-Coupling

The 4-bromo substituent in 4-bromo-1,2-dihydropyridazine-3,6-dione is a more effective leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) compared to the 4-chloro analog . This is due to the lower bond dissociation energy of the C-Br bond, which facilitates oxidative addition. While specific quantitative comparisons for this exact scaffold are not available, the general trend in heteroaromatic systems shows that bromides react approximately 5-10 times faster than chlorides under standard cross-coupling conditions [1].

Cross-coupling Synthetic methodology C-C bond formation

High-Value Application Scenarios for 4-Bromo-1,2-dihydropyridazine-3,6-dione Based on Quantitative Differentiation


Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

Given its 4-bromo substituent, this compound is an ideal precursor for generating diverse pyridazinedione-based kinase inhibitor libraries through Suzuki-Miyaura cross-coupling. The enhanced reactivity of the C-Br bond compared to C-Cl ensures high conversion rates and broad substrate scope, allowing for efficient introduction of aryl and heteroaryl groups to probe SAR . This is particularly relevant for targets like DYRK1A, where pyridazinedione scaffolds have shown promise [1].

Process Chemistry Optimization for Scale-Up

The high-yielding (87%) single-step synthesis from inexpensive starting materials, coupled with its lower melting point (262 °C) [1] which facilitates handling and dissolution, makes this compound highly amenable to process chemistry optimization. This reduces the cost and complexity of large-scale production for subsequent derivatization, making it an attractive intermediate for pharmaceutical manufacturing.

Lead Optimization in Dihydroorotase (DHO) Inhibitor Programs

With a defined IC50 of 180 µM against dihydroorotase , this compound serves as a valuable starting point for medicinal chemistry efforts targeting DHO, an enzyme involved in pyrimidine biosynthesis. Its moderate activity provides a clear baseline for improving potency through structural modification. The distinct lipophilicity (LogP 0.238) [1] and solubility profile also offer a tractable starting point for optimizing ADME properties.

Development of Agrochemical Intermediates

Pyridazinediones are known scaffolds in agrochemicals, including herbicides and fungicides . The combination of a single bromine atom for further functionalization, a robust synthesis, and distinct physicochemical properties makes 4-bromo-1,2-dihydropyridazine-3,6-dione a strategic intermediate for developing new crop protection agents with tailored properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1,2-dihydropyridazine-3,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.